molecular formula C21H20F3N7O B2415078 4-(6-(pyridin-3-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 1021250-09-8

4-(6-(pyridin-3-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide

カタログ番号: B2415078
CAS番号: 1021250-09-8
分子量: 443.434
InChIキー: WMTRFVMJLGEOPA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(6-(pyridin-3-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H20F3N7O and its molecular weight is 443.434. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(pyridin-3-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(pyridin-3-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-[6-(pyridin-3-ylamino)pyridazin-3-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N7O/c22-21(23,24)15-3-1-4-16(13-15)27-20(32)31-11-9-30(10-12-31)19-7-6-18(28-29-19)26-17-5-2-8-25-14-17/h1-8,13-14H,9-12H2,(H,26,28)(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTRFVMJLGEOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-(6-(pyridin-3-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, drawing from diverse research findings, case studies, and data tables.

The compound features a complex structure that includes a piperazine ring, pyridazine moiety, and trifluoromethyl phenyl group. This unique arrangement is thought to contribute to its biological activity through interactions with various biological targets.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.

  • Case Study : In a study evaluating pyridazinone derivatives, a similar compound exhibited potent inhibition of MAO-B with an IC50 value of 0.013 µM. The selectivity for MAO-B over MAO-A was significant, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

2. Cytotoxicity and Selectivity

The cytotoxic effects of the compound were assessed using L929 fibroblast cells.

  • Findings : The compound demonstrated low cytotoxicity at various concentrations, indicating a favorable therapeutic index. For instance, another related derivative showed an IC50 value of 120.6 µM, which is significantly higher than that for cytotoxic compounds . This suggests that the compound may be suitable for further development as a therapeutic agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of such compounds.

Substituent Activity IC50 (µM) Notes
TrifluoromethylModerate0.039Enhances lipophilicity
Pyridin-3-ylaminoHigh0.013Critical for MAO-B inhibition
PiperazineEssential-Provides structural stability

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and mode of interaction between the compound and its biological targets.

  • Results : Docking simulations indicated that the compound has a high binding affinity for MAO-B, with favorable interactions within the active site that stabilize the complex formation . This provides a rationale for its observed inhibitory activity.

科学的研究の応用

Medicinal Chemistry

The compound belongs to a class of piperazine derivatives, which are known for their diverse biological activities. Piperazine moieties are frequently incorporated into drugs due to their ability to modulate various biological pathways, including:

  • Anticancer Activity : Some studies suggest that compounds similar to this one exhibit potential as inhibitors of cancer cell proliferation. For example, derivatives with piperazine structures have been shown to target multiple kinases involved in cancer progression, including CDK4/6 and BCR-ABL .
  • Antimicrobial Properties : The pyridazin and pyridine components may enhance the antimicrobial activity of the molecule, potentially making it effective against resistant bacterial strains .

Targeted Therapy in Cancer

Recent research has highlighted the role of compounds like 4-(6-(pyridin-3-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide in targeted therapies for various cancers. This compound can be designed to inhibit specific pathways that are dysregulated in cancer cells, such as:

  • Tyrosine Kinase Inhibition : Similar compounds have been developed as inhibitors of tyrosine kinases, which play critical roles in cell signaling pathways associated with cancer growth and metastasis. The trifluoromethyl group may enhance the binding affinity to these targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the piperazine ring or the aromatic systems can significantly impact:

  • Potency : Modifications can lead to increased potency against specific targets.
  • Selectivity : Tailoring the chemical structure can improve selectivity towards desired biological pathways while minimizing off-target effects.

Case Study 1: Anticancer Activity

In a study examining similar piperazine derivatives, researchers found that specific substitutions led to enhanced activity against various cancer cell lines, including those resistant to traditional therapies. The incorporation of a pyridazin moiety was particularly noted for its role in enhancing cellular uptake and target engagement .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyridine-containing compounds. The findings indicated that certain derivatives demonstrated significant activity against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .

Data Table: Summary of Applications

Application AreaPotential BenefitsRelevant Studies
Anticancer ActivityInhibition of cancer cell proliferation
Antimicrobial PropertiesEffective against resistant bacterial strains
Targeted TherapySpecific inhibition of dysregulated signaling pathways

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 4-(6-(pyridin-3-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via coupling reactions using reagents like HBTU or BOP in solvents such as THF, with Et₃N as a base. For example, coupling a pyridazine intermediate with a trifluoromethylphenyl-piperazine carboxamide precursor under nitrogen at room temperature for 12 hours yields the product, which is purified via silica gel chromatography . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), solvent choice (THF for solubility), and temperature control to minimize side reactions.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and piperazine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodology :

  • In vitro receptor binding assays : Screen against targets like androgen receptors (AR) using competitive binding assays with radiolabeled ligands (e.g., [³H]-R1881 for AR antagonism) .
  • Enzyme inhibition studies : Test against kinases or proteases using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity and potency?

  • Methodology :

  • Substituent variation : Modify the pyridazine ring (e.g., introduce electron-withdrawing groups like -CF₃) or piperazine substituents (e.g., methyl or cyclopropyl groups) to assess impact on binding .
  • Pharmacophore modeling : Use computational tools (e.g., molecular docking) to predict interactions with AR or other targets, guided by analogs like YM580, a potent AR antagonist .

Q. What experimental strategies address contradictions in reported biological activity data across studies?

  • Methodology :

  • Standardized assay protocols : Replicate assays under controlled conditions (e.g., cell line specificity, serum-free media) to isolate confounding factors .
  • Meta-analysis : Compare datasets from multiple studies (e.g., IC₅₀ values for AR antagonism) to identify trends or outliers, adjusting for variables like metabolite interference .

Q. How can in vivo efficacy and pharmacokinetic (PK) profiles be systematically evaluated?

  • Methodology :

  • Rodent models : Administer the compound orally (e.g., 2–10 mg/kg/day) and measure prostate weight reduction (as in YM580 studies) to assess antiandrogenic efficacy .
  • PK parameters : Use LC-MS/MS to quantify plasma/tissue concentrations, calculating bioavailability (AUC), half-life (t₁/₂), and clearance rates .

Methodological Notes

  • Safety Protocols : Use PPE (gloves, face shields) and engineering controls (fume hoods) when handling reactive intermediates (e.g., trifluoromethyl groups) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。